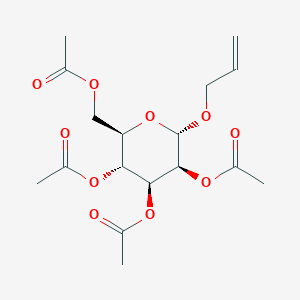
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one
Übersicht
Beschreibung
4-aminodihydro-2H-1,2-oxazin-3(4H)-one, also known as AOZ, is a heterocyclic organic compound. It is a synthetic analog of the amino acid proline, and its structure contains a five-membered ring system. AOZ has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one is not fully understood. However, studies have suggested that 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one may act as a prodrug, which is converted to its active form in the body. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which could explain its antimicrobial properties. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has also been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which could explain its potential applications in the treatment of diabetes.
Biochemical and Physiological Effects:
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one can inhibit the growth of various bacterial and fungal strains. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has also been shown to reduce the levels of glucose in the blood of diabetic mice. In addition, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been shown to have antioxidant properties, which could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of new materials and polymers. However, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has some limitations for lab experiments. It is not stable under acidic conditions, and it can decompose at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one. In medicinal chemistry, further studies are needed to investigate the potential of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one as a drug candidate for the treatment of various diseases. In material science, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one could be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to understand the mechanism of action of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has also been studied for its antimicrobial properties, which could be useful in the development of new antibiotics. In material science, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been used as a building block for the synthesis of new polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
4-aminooxazinan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-8-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDISMUKXOSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC(=O)C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220106.png)


![2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3220123.png)




![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)


![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one](/img/structure/B3220164.png)
